molecular formula C15H18N2O5 B1446766 Boc-D-threo-3-(4-cyanophenyl)serine CAS No. 1028281-09-5

Boc-D-threo-3-(4-cyanophenyl)serine

Cat. No.: B1446766
CAS No.: 1028281-09-5
M. Wt: 306.31 g/mol
InChI Key: ANKVSTYQCCCVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-threo-3-(4-cyanophenyl)serine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenyl group, a hydroxy group, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-threo-3-(4-cyanophenyl)serine typically involves multiple steps. One common method starts with the preparation of 4-cyanophenylacetic acid, which is then subjected to a series of reactions to introduce the hydroxy and Boc-protected amino groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(4-cyanophenyl)serine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and deprotecting agents (e.g., trifluoroacetic acid). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the cyanophenyl group yields an amine. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Boc-D-threo-3-(4-cyanophenyl)serine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(4-cyanophenyl)serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyanophenyl)propionic acid: Similar structure but lacks the hydroxy and Boc-protected amino groups.

    N-Boc-4-cyano-L-phenylalanine: Contains a similar Boc-protected amino group but differs in the overall structure.

    4-Cyanobenzenepropionic acid: Similar cyanophenyl group but lacks the additional functional groups present in the target compound.

Uniqueness

The uniqueness of Boc-D-threo-3-(4-cyanophenyl)serine lies in its combination of functional groups, which provides versatility in chemical reactions and a wide range of applications. The presence of the hydroxy and Boc-protected amino groups allows for selective modifications and the creation of diverse derivatives.

Properties

IUPAC Name

3-(4-cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)12(18)10-6-4-9(8-16)5-7-10/h4-7,11-12,18H,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKVSTYQCCCVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)C#N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-threo-3-(4-cyanophenyl)serine
Reactant of Route 2
Reactant of Route 2
Boc-D-threo-3-(4-cyanophenyl)serine
Reactant of Route 3
Boc-D-threo-3-(4-cyanophenyl)serine
Reactant of Route 4
Boc-D-threo-3-(4-cyanophenyl)serine
Reactant of Route 5
Boc-D-threo-3-(4-cyanophenyl)serine
Reactant of Route 6
Reactant of Route 6
Boc-D-threo-3-(4-cyanophenyl)serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.